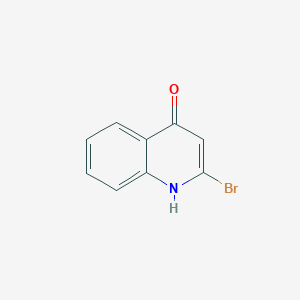

2-Bromoquinolin-4-ol

Description

2-Bromoquinolin-4-ol is a brominated derivative of quinoline, featuring a hydroxyl group at position 4 and a bromine atom at position 2. Storage conditions are likely similar to related brominated quinolines, requiring protection from moisture and ambient temperatures .

Properties

Molecular Formula |

C9H6BrNO |

|---|---|

Molecular Weight |

224.05 g/mol |

IUPAC Name |

2-bromo-1H-quinolin-4-one |

InChI |

InChI=1S/C9H6BrNO/c10-9-5-8(12)6-3-1-2-4-7(6)11-9/h1-5H,(H,11,12) |

InChI Key |

AVUUEKIQYHFVRT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoquinolin-4-ol can be achieved through several methods. One common approach involves the bromination of quinolin-4-ol. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform .

Another method involves the Chan–Lam coupling reaction, where commercially available 6-bromoquinolin-4-ol is reacted with aryl boronic acids in the presence of copper(II) acetate and a base. This reaction can be carried out in various solvents, including protic, aprotic, and mixed solvents .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes using bromine or NBS. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Chan–Lam Coupling Reactions

2-Bromoquinolin-4-ol undergoes efficient Chan–Lam coupling with aryl boronic acids to form biaryl ether derivatives. This reaction is catalyzed by copper acetate (Cu(OAc)₂) under aerobic conditions, with triethylamine (Et₃N) as a base.

Example Reaction:

this compound + 4-Methylphenylboronic Acid → 2-(4-Methylphenoxy)quinolin-4-ol

Optimized Conditions (from ):

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Methanol | 89 |

| Catalyst (Cu(OAc)₂) | 2 equivalents | 89 |

| Base | Et₃N (2 equivalents) | 89 |

| Reaction Time | 48 hours (RT) | 89 |

Mixed solvents like CH₃OH/H₂O reduce yields (≤60%), while aprotic solvents (e.g., DMF) show moderate efficiency (~70%) .

Suzuki–Miyaura Cross-Coupling

The bromine atom at position 2 participates in palladium-catalyzed cross-coupling reactions with boronic acids, enabling aryl/heteroaryl group introductions.

Example Reaction:

this compound + Phenylboronic Acid → 2-Phenylquinolin-4-ol

Typical Conditions (from ):

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2 equivalents)

-

Solvent: DME/H₂O (4:1)

-

Temperature: 80°C

-

Yield: 75–85%

This method is critical for synthesizing antimicrobial quinoline derivatives .

Electrophilic Aromatic Substitution

The electron-rich quinoline ring facilitates electrophilic substitutions, particularly at positions 5 and 7.

Nitration (from ):

this compound → 2-Bromo-5-nitroquinolin-4-ol

-

Reagent: HNO₃/H₂SO₄ (1:3)

-

Temperature: 0°C → RT

-

Yield: 78%

Sulfonation:

Limited by steric hindrance from the bromine atom, but feasible under forcing conditions (fuming H₂SO₄, 100°C) .

Nucleophilic Substitution

The hydroxyl group at position 4 undergoes alkylation or acylation to generate ethers or esters.

Methylation (from ):

this compound + CH₃I → 2-Bromo-4-methoxyquinoline

-

Base: K₂CO₃

-

Solvent: Acetone

-

Yield: 82%

Benzoylation:

this compound + Benzoyl Chloride → 2-Bromo-4-benzoyloxyquinoline

Cyclocondensation Reactions

This compound serves as a precursor in heterocycle formation.

Thiazoloquinoline Synthesis (from ):

-

Nitration → 2-Bromo-5-nitroquinolin-4-ol

-

Reduction → 5-Amino derivative

-

Cyclization with P₄S₁₀ → Thiazolo[4,5-c]quinoline

Metal-Complex Formation

The hydroxyl group coordinates with transition metals, forming complexes with catalytic or biological activity.

Cobalt Complex (from ):

this compound + Co(OAc)₂ → Bis(2-bromoquinolin-4-olato)cobalt(II)

Mechanistic Insights

-

Chan–Lam Coupling: Proceeds via a copper-mediated oxidative process, where the hydroxyl group acts as a nucleophile attacking the aryl-copper intermediate .

-

Suzuki Coupling: Follows a standard Pd(0)/Pd(II) cycle, with the bromine atom serving as the leaving group .

-

Nitration: Directed by the electron-donating hydroxyl group, favoring substitution at position 5 .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

2-Bromoquinolin-4-ol exhibits promising antibacterial properties, particularly against resistant strains of bacteria. Research has shown that it can effectively inhibit Extended-Spectrum Beta-Lactamase producing Escherichia coli and Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for various derivatives are summarized in Table 1.

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| This compound | 32 | ESBL E. coli |

| Derivative A | 16 | MRSA |

| Derivative B | 8 | Klebsiella pneumoniae |

| Derivative C | 12 | Pseudomonas aeruginosa |

The mechanism of action involves disruption of bacterial cell membranes and interference with essential bacterial enzymes, leading to growth inhibition. Molecular docking studies suggest strong binding affinities with bacterial proteins, indicating a competitive inhibition mechanism .

Antifungal and Antitubercular Activities

In addition to its antibacterial effects, this compound has been investigated for antifungal activity against pathogens like Candida albicans and Aspergillus niger. Furthermore, derivatives have shown moderate to good antitubercular activity against Mycobacterium tuberculosis, with MIC values ranging from 9.2 to 106.4 µM .

Synthetic Organic Chemistry

This compound serves as a crucial intermediate in the synthesis of various complex organic molecules. It is utilized in the Chan–Lam coupling reaction to produce aryl-substituted quinoline derivatives. This method allows for high yields and purity, making it an effective strategy for synthesizing pharmacologically active compounds .

Industrial Chemistry

The compound is also employed in the production of dyes and pigments due to its unique chemical properties. Its ability to interact with various substrates makes it a valuable component in industrial applications .

Case Studies

Case Study on Cancer Treatment

A study evaluated the anticancer effects of this compound in breast cancer models. The results demonstrated significant apoptosis induction in cancer cells while sparing normal cells, highlighting its potential as a targeted therapeutic agent .

Case Study on Infection Control

Another case study focused on assessing the antimicrobial efficacy of this compound against multi-drug resistant strains. The findings indicated effective inhibition of growth, reinforcing its role as a potential treatment option for resistant infections .

Mechanism of Action

The mechanism of action of 2-Bromoquinolin-4-ol involves its interaction with specific molecular targets. For instance, certain derivatives of this compound have been shown to bind selectively to the estrogen receptor β, which plays a crucial role in the development and function of the reproductive system . The compound’s effects are mediated through its ability to modulate the activity of these receptors and influence various cellular pathways .

Comparison with Similar Compounds

5-Bromoquinolin-4-ol

- Structural Difference : Bromine is substituted at position 5 instead of position 2.

- Properties: CAS No.: 723283-89-4; molecular weight: 224.05 g/mol . Hazards: Classified with warnings (H302, H315, H319, H335) due to toxicity upon ingestion, skin/eye irritation, and respiratory sensitization . Applications: Used in medicinal chemistry for heterocyclic synthesis.

- Key Contrast : The positional isomerism affects electronic distribution and reactivity. For example, bromine at position 5 may sterically hinder electrophilic substitution reactions compared to position 2.

Methyl 2-(2-Bromoquinolin-4-yl)acetate

- Structural Difference : Contains an ester group (-COOCH₃) instead of a hydroxyl group at position 4.

- Properties: CAS No.: 1620955-59-0; used in pharmaceutical intermediates . Reactivity: The ester group enhances lipophilicity, making it more suitable for drug delivery systems compared to the polar hydroxyl group in 2-Bromoquinolin-4-ol.

- Synthetic Relevance: Demonstrates the feasibility of modifying the 4-position of 2-bromoquinoline for targeted applications .

4-Bromo-2-methylisoquinolin-1(2H)-one

- Structural Difference: Isoquinoline core (vs. quinoline) with a ketone group and methyl substitution.

- Properties: Molecular Weight: 238.08 g/mol; CAS No.: 33930-63-1 . Applications: Used in fine chemical synthesis, highlighting the versatility of brominated nitrogen heterocycles in drug discovery.

2-(4-Bromophenyl)quinoline-4-carboxylic Acid

- Structural Difference : A bromophenyl group at position 2 and a carboxylic acid at position 4.

- Synthetic Methods : Synthesized via cyclization and esterification, as described in ref. 67 and 79 .

- Reactivity: The carboxylic acid group introduces strong acidity (pKa ~4-5), enabling salt formation, unlike the hydroxyl group in this compound, which has a higher pKa (~8-10) .

Research Implications and Limitations

- Reactivity Trends: Bromine at position 2 in quinoline derivatives may favor cross-coupling reactions (e.g., Suzuki-Miyaura) due to reduced steric hindrance compared to position 5 .

- Biological Activity: The hydroxyl group in this compound could enhance binding to biological targets via hydrogen bonding, unlike its ester or methylated analogs .

- Data Gaps: Direct experimental data (e.g., melting/boiling points, spectral profiles) for this compound is absent in the provided evidence, necessitating further studies .

Biological Activity

2-Bromoquinolin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, synthesis, and potential applications.

1. Overview of Biological Activities

This compound exhibits a range of biological activities attributed to its structural characteristics. Key activities include:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL) producing Escherichia coli .

- Anticancer Properties : Research indicates that derivatives of this compound can inhibit cancer cell proliferation by targeting specific pathways, such as the epidermal growth factor receptor (EGFR) pathway .

- Anti-inflammatory Effects : The compound has been studied for its ability to reduce inflammation in cellular models, demonstrating potential for treating inflammatory diseases .

The biological activity of this compound is primarily mediated through its interactions with biological macromolecules:

- Enzyme Inhibition : The compound acts as an enzyme inhibitor, particularly against bacterial enzymes, which disrupts bacterial growth and survival. This mechanism is crucial for its antimicrobial efficacy.

- Receptor Modulation : Its ability to modulate receptor activity contributes to its anticancer effects by altering signaling pathways involved in cell proliferation and survival .

3. Synthesis and Derivatives

The synthesis of this compound involves multiple steps often utilizing bromination reactions on quinoline derivatives. Various derivatives have been synthesized to enhance its biological activity:

Case Study 1: Antimicrobial Efficacy

A study investigated the antibacterial properties of 6-bromoquinolin-4-ol derivatives against ESBL-producing E. coli and MRSA. Results indicated that these compounds exhibited significant antibacterial activity, with some derivatives showing minimal cytotoxicity to normal cells while effectively inhibiting bacterial growth .

Case Study 2: Anticancer Activity

Research focused on the anticancer potential of this compound derivatives demonstrated their ability to induce apoptosis in cancer cell lines such as MCF-7 and HCT-116. The study highlighted the importance of structural modifications in enhancing anticancer activity, with certain derivatives showing higher potency than standard chemotherapeutics .

5. Conclusion and Future Directions

The biological activity of this compound presents promising avenues for therapeutic development in antimicrobial and anticancer treatments. Future research should focus on:

- Further elucidating the mechanisms underlying its biological activities.

- Exploring structure-activity relationships to optimize efficacy.

- Conducting clinical trials to evaluate safety and effectiveness in humans.

The compound's versatility as a scaffold in medicinal chemistry makes it a valuable target for ongoing research aimed at addressing pressing health challenges.

Q & A

Q. What interdisciplinary approaches integrate this compound into materials science or pharmaceutical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.